N-benzyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Overview
Description
“N-benzyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide” is a research compound. It is a heterocyclic compound, which means it is a cyclic compound with atoms of at least two different elements as members of its rings . This compound contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . This triazole nucleus is present as a central structural component in a number of drug classes .
Chemical Reactions Analysis
The chemical reactions involving similar compounds are typically condensation reactions, with hydrazonoyl halides acting as reagents . These compounds can also act as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .
Scientific Research Applications
Synthesis and Chemical Properties
- Research has explored the synthesis of heterocyclic compounds incorporating a thiadiazole moiety, demonstrating potential insecticidal applications. These compounds were synthesized using various precursors and assessed for their activity against the cotton leafworm, showcasing the versatility of similar compounds in agricultural applications (Fadda et al., 2017).
- Another study detailed the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, a process that highlights the potential for creating structurally related compounds efficiently and with high yields, indicating the utility of such methodologies in pharmaceutical syntheses (Zheng et al., 2014).
Biological Activities and Applications
- The antitumor activity of compounds with related structures has been a focal point of research, with some demonstrating potent activity against cancer cell lines. This includes the synthesis of benzo[cyclohepta]pyrido triazolo pyrimidinones, which showed promising results against liver and breast cancer cell lines, suggesting potential therapeutic applications (Edrees & Farghaly, 2017).
- Compounds resembling the target molecule have been prepared as potential antiasthma agents, showcasing the broad therapeutic potential of this chemical class. The development of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors highlights the exploration of these compounds in respiratory conditions (Medwid et al., 1990).
Miscellaneous Applications
- The utility of related compounds in amplifying the effects of other agents, such as phleomycin, against bacterial cultures indicates their potential role in enhancing antibiotic efficacy. This suggests a novel application area in combating bacterial resistance and improving treatment outcomes (Brown & Iwai, 1979).
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system . These targets play crucial roles in various biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Mode of Action
The triazole nucleus, a key component of this compound, is known to interact with its targets, leading to a variety of biological activities . The ability of the triazole nucleus to accept and donate hydrogen bonds makes it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Given the wide range of biological activities associated with triazole compounds , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
The pharmacokinetic properties of triazole derivatives have been studied
Result of Action
Given the wide range of biological activities associated with triazole compounds , it can be inferred that this compound could have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
N-benzyl-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-17-11-16(15-9-5-2-6-10-15)25-19(22-17)23-24-20(25)28-13-18(27)21-12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H,21,27)(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVSTSNYKDZKJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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